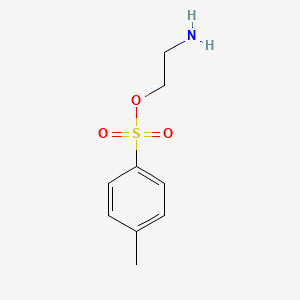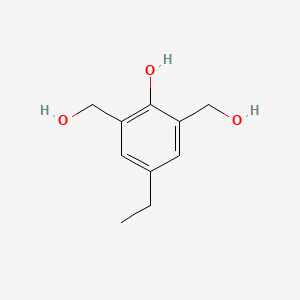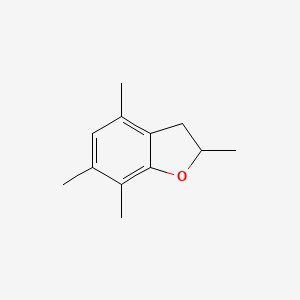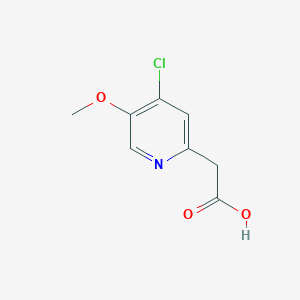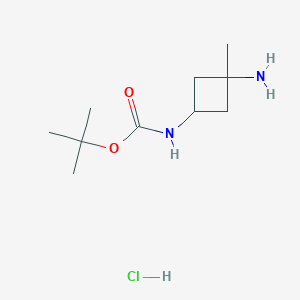
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylcyclobutanone. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amines.
Aplicaciones Científicas De Investigación
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
Clave InChI |
HOHUAWMMFWTTJH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)
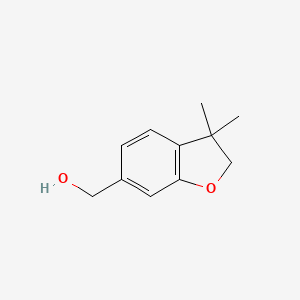
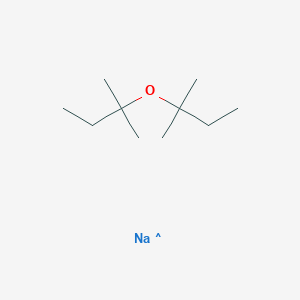
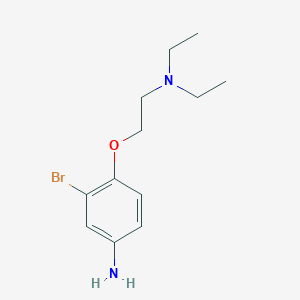
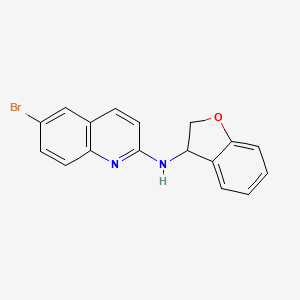
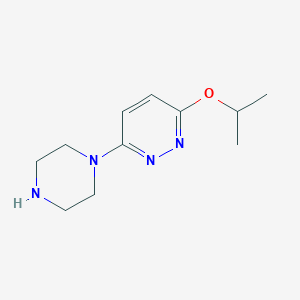
![4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)
![{4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenoxy}acetic acid](/img/structure/B8452148.png)
![Pyridine, 2-[(trimethylsilyl)oxy]-](/img/structure/B8452155.png)
